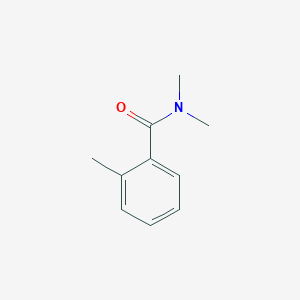

n,n,2-Trimethylbenzamide

Description

Contextualization within Benzamide (B126) Chemistry

Benzamides represent a significant class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. researchgate.net This structural motif is a cornerstone in medicinal chemistry and organic synthesis, with many benzamide derivatives exhibiting a wide range of biological activities, including anti-inflammatory, and antimicrobial properties. nih.govevitachem.com The reactivity and function of a benzamide are heavily influenced by the substituents on both the aromatic ring and the amide nitrogen.

N,N,2-Trimethylbenzamide is a tertiary amide, a classification that influences its reactivity, particularly its resistance to hydrolysis compared to primary and secondary amides. uwindsor.ca The presence of the N,N-dimethyl group and the ortho-methyl group creates steric hindrance around the carbonyl group, which can affect its interaction with nucleophiles and biological macromolecules. evitachem.com Furthermore, the amide functionality in N,N-dialkylbenzamides is a well-established directing group in organic synthesis, capable of guiding the functionalization of the aromatic ring. nih.govresearchgate.net This is a key aspect of modern synthetic chemistry, allowing for regioselective C-H bond activation. magtech.com.cnsioc-journal.cn

Significance in Contemporary Organic Synthesis and Catalysis

The utility of this compound in modern organic synthesis is highlighted by its role as a versatile intermediate and a directing group. evitachem.com The N,N-dimethylamide moiety can act as a directing group in metal-catalyzed C-H functionalization reactions, guiding the introduction of new substituents at the ortho position of the benzamide ring. sci-hub.se This strategy is a powerful tool for the efficient construction of complex molecules from simple precursors.

One of the key synthetic strategies involving N,N-dialkylbenzamides is directed ortho-lithiation. nih.govresearchgate.net This involves the deprotonation of the aromatic ring at the position ortho to the amide group using a strong base like lithium diisopropylamide (LDA), followed by reaction with an electrophile. nih.govresearchgate.net This method allows for the regioselective introduction of a wide range of functional groups.

While specific examples of this compound in the synthesis of named pharmaceuticals are not extensively documented in readily available literature, its derivatives are of significant interest. For instance, substituted this compound derivatives, such as 5-iodo-N,N,2-trimethylbenzamide, serve as key intermediates in the synthesis of kinase inhibitors. chemshuttle.com Additionally, the core structure is relevant in the development of various biologically active compounds. ontosight.aiacs.org

In the realm of catalysis, this compound has been utilized in palladium-catalyzed aminocarbonylation reactions. rsc.org These reactions are fundamental in the synthesis of amides from aryl halides and amines, with applications in the fine chemical and pharmaceutical industries. The structure of this compound can also be found within more complex ligands designed for catalytic applications.

Overview of Key Research Areas and Challenges

Current research involving this compound and related structures is focused on several key areas. Its application as a building block for the synthesis of more complex molecules, particularly those with potential biological activity, remains a primary focus. evitachem.comchemshuttle.com This includes its use in the development of new materials, leveraging its specific chemical properties. evitachem.com

A significant challenge in the use of N,N-dialkylbenzamides as directing groups is the often harsh conditions required for their removal after the desired synthetic transformation has been achieved. uwindsor.ca The amide bond is generally stable, which is advantageous for its role as a directing group but problematic for its cleavage. Research is ongoing to develop milder methods for the removal of such directing groups.

Another area of investigation is the exploration of the full potential of this compound and its derivatives in medicinal chemistry. While preliminary studies suggest potential anti-inflammatory properties, further research is needed to fully elucidate its biological activity and mechanism of action. evitachem.com

The selective synthesis of this compound itself can present challenges, particularly in achieving high yields and purity. Common synthetic routes include the acylation of dimethylamine (B145610) with 2-methylbenzoyl chloride or the methylation of N,N-dimethylbenzamide. evitachem.com Optimizing these reactions to minimize byproducts is a practical consideration for its wider application.

Compound Data

| Compound Name |

| This compound |

| Benzamide |

| Lithium diisopropylamide |

| 5-iodo-N,N,2-trimethylbenzamide |

| 2-methylbenzoyl chloride |

| N,N-dimethylbenzamide |

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | nih.gov |

| Molecular Weight | 163.22 g/mol | nih.gov |

| Boiling Point | 286.1 °C at 760 mmHg | chemsrc.com |

| Density | 1.013 g/cm³ | chemsrc.com |

Spectroscopic Data of this compound

| Spectrum | Data | Source |

| ¹H-NMR (250 MHz, CDCl₃) | δ (ppm): 2.29 (3H, s), 2.84 (3H, s), 3.14 (3H, s), 7.17-7.28 (4H, m) | rsc.org |

| ¹³C-NMR (62.9 MHz, CDCl₃) | δ (ppm): 18.8(CH₃), 34.5(CH₃), 38.3(2-CH₃), 125.7(Ar), 125.9(Ar), 128.7(Ar), 130.3(Ar), 133.9(Ar), 136.7(Ar), 169.2(C=O) | rsc.org |

Structure

3D Structure

Properties

CAS No. |

6639-19-6 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

N,N,2-trimethylbenzamide |

InChI |

InChI=1S/C10H13NO/c1-8-6-4-5-7-9(8)10(12)11(2)3/h4-7H,1-3H3 |

InChI Key |

LVALCNRQGAWRFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N(C)C |

Origin of Product |

United States |

Catalytic Roles and Applications of N,n,2 Trimethylbenzamide Derivatives

N,N,2-Trimethylbenzamide as a Substrate in Catalytic Transformations

The reactivity of this compound has been harnessed in several catalytic processes, demonstrating its utility as a versatile building block in organic synthesis.

Metal-catalyzed C-H functionalization has become a powerful tool in organic synthesis, enabling the direct conversion of C-H bonds into new chemical bonds and streamlining synthetic routes. sigmaaldrich.com this compound, with its N,O-bidentate directing group, is a suitable substrate for such transformations. The amide group can coordinate to a metal center, directing the activation of a typically inert C-H bond on the aromatic ring. This directed C-H activation allows for the selective introduction of various functional groups.

Recent advancements have highlighted the use of main group elements, such as boron, in facilitating C-H activation processes. thieme-connect.de These reactions often proceed through a concerted metalation-deprotonation mechanism, where a Lewis acidic atom and a pendant base work in concert to cleave the C-H bond. thieme-connect.de The field of C-H activation is continually expanding, with ongoing research into new catalysts and methodologies to enhance selectivity and efficiency. sigmaaldrich.com

This compound can also be synthesized or utilized in oxidative amidation reactions. One notable method involves the visible-light photoredox-catalyzed amidation of benzylic alcohols. In a specific study, this compound was produced from the corresponding alcohol and amine, albeit in a moderate yield of 41%. researchgate.netacs.org This reaction highlights a modern and sustainable approach to amide bond formation, utilizing light as a clean and readily available energy source. acs.org

Another approach to amidation involves the copper-catalyzed cross-coupling of N-alkoxyarylamides with N,N-disubstituted formamides. rsc.org While this specific study focused on the synthesis of multisubstituted ureas, the underlying principles of C-N bond formation through C-H/N-H activation are relevant to the broader context of amidation reactions. rsc.org Furthermore, photocatalytic aerobic oxidative amidation of alcohols has been achieved using composite catalysts, demonstrating the ongoing development of efficient and environmentally friendly amidation methods. rsc.org

Benzamide-Derived Ligands and Catalysts

The structural framework of this compound and its analogs provides a versatile platform for the design and synthesis of sophisticated ligands and catalysts. The strategic placement of functional groups on the benzamide (B126) scaffold allows for the creation of chiral environments, which are crucial for enantioselective catalysis.

A significant application of trimethylbenzamide derivatives is in the development of chiral organoiodine catalysts. These catalysts have proven to be highly effective in a range of oxidative transformations, particularly in the enantioselective dearomatization of phenols.

The synthesis of these complex chiral catalysts often involves a multi-step process. A key precursor is N,N'-(2S,2'S)-(2-Iodo-1,3-phenylene)bis(oxy)bis(propane-2,1-diyl)bis(2,4,6-trimethylbenzamide). orgsyn.orgresearchgate.net The synthesis of this catalyst begins with the protection of (R)-1-amino-2-propanol, followed by a series of reactions including a Mitsunobu reaction with 2-iodoresorcinol, deprotection, and finally, amidation with 2,4,6-trimethylbenzoyl chloride to yield the desired chiral iodoarene. orgsyn.orgresearchgate.net

The characterization of these catalysts is performed using standard analytical techniques. For instance, the structure and purity of this compound and its derivatives can be confirmed by 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netacs.orgmdpi.com The molecular weight and formula are determined by mass spectrometry. nih.gov

Table 1: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ: 7.26−7.22 (m, 1H), 7.21−7.14 (m, 3H), 3.12 (s, 3H), 2.82 (s, 3H), 2.28 (s, 3H) | researchgate.netacs.org |

| ¹³C{¹H} NMR (100 MHz, CDCl₃) | δ: 171.5, 136.7, 133.9, 130.3, 128.7, 125.9, 125.8, 38.3, 34.5, 18.9 | researchgate.netacs.org |

This interactive table provides key spectroscopic data for the characterization of this compound.

Chiral organoiodine catalysts derived from trimethylbenzamides have been successfully employed in the enantioselective oxidative dearomatization of phenols. researchgate.netorgsyn.org This transformation is a powerful method for rapidly building molecular complexity from simple starting materials. nih.govnih.gov The use of these chiral catalysts allows for the production of ortho-quinol products with high levels of site- and stereoselectivity. nih.govnih.gov

The catalyst, N,N'-(2S,2'S)-(2-Iodo-1,3-phenylene)bis(oxy)bis(propane-2,1-diyl)bis(2,4,6-trimethylbenzamide), has been shown to be particularly effective in these reactions, achieving high enantioselectivities (up to 99% ee) in the oxidative dearomatization of various phenol (B47542) derivatives. researchgate.netorgsyn.org The success of these catalysts is attributed to their well-defined chiral environment, which effectively controls the stereochemical outcome of the reaction. researchgate.netorgsyn.org The development of such catalysts represents a significant advancement in asymmetric catalysis, providing access to valuable chiral building blocks for the synthesis of complex molecules. snnu.edu.cn

Metal-Organic Framework (MOF) Mediated Catalysis for Amidation

Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for a range of organic transformations, including amidation. Their high surface area, tunable porosity, and the presence of well-defined active metal sites make them superior to many traditional catalysts. MOFs can facilitate amide bond formation through various pathways, including the activation of carboxylic acids or the oxidative amidation of aldehydes.

Research has demonstrated that MOFs containing catalytically active metal nodes can efficiently produce amides. For instance, a cobalt-based MOF, when pyrolyzed to create cobalt nanoparticles supported on nanoporous carbon (Co@CN600), acts as a potent heterogeneous catalyst for the oxidative amidation of aldehydes. In a model reaction, this catalyst successfully converted 4-methylbenzaldehyde (B123495) and dimethylformamide (DMF) into N,N,4-trimethylbenzamide with a 90% yield. A key advantage of this MOF-derived catalyst is its magnetic properties, which allow for easy separation and recycling for at least five cycles with minimal loss of activity.

Another advanced strategy involves "defect engineering" in MOFs to create synergistic catalytic sites. A zirconium-based MOF, MOF-808, was functionalized to incorporate pyridine (B92270) N-oxide groups at defect sites (MOF-808-py-Nox). This material acts as a heterogeneous catalyst that mimics enzyme active sites by co-localizing Lewis acidic Zr sites with hydrogen-bond-donating groups. This design facilitates amide bond formation between a broad range of carboxylic acids and amines with high efficiency. The catalyst is robust and can be recycled multiple times without losing its structural integrity or catalytic performance. The proposed mechanism suggests that a hydrogen-bonding network at these defect sites helps to lower the activation energy for the reaction. Furthermore, this catalyst was also effective for ester amidation and transamidation.

Table 1: MOF-Mediated Catalysis for Amidation

| Catalyst | Substrates | Product Example | Key Findings | Recyclability | Citations |

|---|---|---|---|---|---|

| Co@CN600 (from CoIIMOF) | 4-Methylbenzaldehyde, DMF | N,N,4-Trimethylbenzamide (90% yield) | Heterogeneous Co-based catalyst enables oxidative amidation. | Yes, at least 5 times via magnetic separation. | |

| MOF-808-py-Nox | Carboxylic acids, Amines | Various amides (high yields) | Defect-engineered Zr-MOF with synergistic Lewis acid and hydrogen-bonding sites. Broad substrate scope. | Yes, at least 5 times without loss of activity. |

Role of Functionalized Benzamides in Catalyst Design

Functionalized benzamides, including this compound, play a crucial role not only as reactants but also as integral components of catalyst systems. The amide functional group is an effective directing group for transition-metal-catalyzed C-H activation reactions.

In rhodium(III)-catalyzed reactions, the amide group of a benzamide substrate chelates to the metal center, directing the catalyst to activate a specific C-H bond, typically at the ortho position. This chelation-assisted strategy allows for highly regioselective functionalization of otherwise unreactive C-H bonds, enabling the synthesis of complex heterocyclic structures like isoquinolones from the reaction of benzamides and alkynes. The amide acts as an internal ligand that delivers the catalyst to the desired reaction site, a fundamental principle in modern catalyst design.

Beyond their role as directing groups, benzamide derivatives have been incorporated into the very structure of catalysts. A notable example is the synthesis of a chiral organoiodine catalyst designed for enantioselective reactions. In this catalyst, two units of 2,4,6-trimethylbenzamide (B1618925) are covalently linked to a chiral scaffold. These bulky benzamide moieties are essential for creating a well-defined chiral environment around the active iodine center, which is necessary to induce high enantioselectivity in oxidative dearomatization reactions. This demonstrates how the steric and electronic properties of functionalized benzamides can be harnessed to construct sophisticated, stereoselective catalysts.

Structural and Conformational Research of N,n,2 Trimethylbenzamide Analogs

Advanced Spectroscopic Characterization

Advanced spectroscopic methods are indispensable for the comprehensive characterization of N,N,2-trimethylbenzamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Diffraction (XRD) offer precise information about the compound's three-dimensional structure and the electronic environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Different NMR techniques provide specific information about the connectivity and chemical environment of atoms within the molecule.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental techniques for confirming the molecular structure of this compound. scielo.br The ¹H NMR spectrum provides information about the number and types of protons and their neighboring atoms, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

In ortho-substituted N-alkoxy-N-methylbenzamides, which are structurally related to this compound, interesting features are observed in their ¹H NMR spectra. For instance, the N-methoxy and N-methyl groups in ortho-methyl-N-methoxy-N-methyl benzamide (B126) show broad humps at room temperature, which resolve into sharp singlets at higher temperatures. This phenomenon is attributed to the presence of rotamers and a significant energy barrier to rotation around the C-N bond at room temperature. In contrast, the meta- and para-isomers exhibit two sharp singlets for these groups, indicating a lower rotational barrier.

Detailed analysis of ¹H and ¹³C NMR spectra, often supplemented by two-dimensional techniques like COSY and HMBC, allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule. scielo.brcore.ac.uk

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Benzamide Analogs

| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2-Methylbenzamide | CH₃ | 2.37 (s, 3H) | 24.00 |

| Aromatic H | 7.21-7.36 (m, 4H) | 130.13, 132.21, 134.88, 135.78, 140.33, 142.33 | |

| C=O | - | 176.40 | |

| N-methoxy-N-methyl benzamide derivative | NCH₃ | 2.98-3.10 (broad hump) | 31.8 |

| OCH₃ | 3.70-3.82 (broad hump) | 60.9 | |

| Aromatic H | 7.18-7.26 (m, 4H) | 126.2, 127.2, 128.9, 129.9, 132.1, 134.7 | |

| C=O | - | 167.9 |

Note: Chemical shifts are dependent on the solvent and experimental conditions. Data is compiled from related benzamide structures. rsc.org

Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable technique for investigating the electronic environment of nitrogen atoms and studying dynamic processes such as hindered rotation around the amide C-N bond. rsc.org The chemical shift of the nitrogen atom is sensitive to steric hindrance and electronic effects, which can influence the degree of planarization of the amide group.

In sterically hindered amides, increased rotation around the N-C(O) bond can be observed. rsc.org This rotation is influenced by the size of the substituents on both the nitrogen and the carbonyl carbon. The ¹⁵N chemical shifts, referenced against a standard like nitromethane, provide quantitative data on these effects. rsc.org For example, studies on a series of sterically hindered amides have shown that the ¹⁵N chemical shifts can be correlated with the degree of twist in the amide bond. rsc.org The effect of solvent on ¹⁵N chemical shifts can also provide insights into intermolecular interactions, such as hydrogen bonding. nih.gov

Deuterium (B1214612) (²H or D) Magic Angle Spinning (MAS) NMR is a specialized solid-state NMR technique used to study hydrogen bonding. researchgate.net By replacing protons with deuterium, researchers can probe the local environment and dynamics of hydrogen-bonded sites. The deuterium quadrupole coupling constant, measured by this technique, is sensitive to the strength and geometry of the hydrogen bond. researchgate.net

In systems with strong intramolecular hydrogen bonds, deuterium NMR can provide detailed information about the potential energy surface of the hydrogen bond. researchgate.net Isotope effects, observed as changes in chemical shifts upon deuterium substitution, can help to distinguish between different types of hydrogen bond potentials, such as single-well, double-well with a low barrier, or double-well with a high barrier. researchgate.net While direct studies on this compound using this technique are not widely reported, its application to related systems with intramolecular hydrogen bonds demonstrates its potential for providing valuable insights into such interactions if they were present. fu-berlin.deruc.dk

X-ray Diffraction (XRD) for Crystal Structure Analysis

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. mdpi.comgovinfo.gov This technique provides accurate bond lengths, bond angles, and torsion angles, which are essential for a complete understanding of the molecule's conformation.

The crystal structure of a molecule like this compound would reveal the orientation of the N,N-dimethylamino group relative to the benzoyl moiety and the extent of any deviation from planarity of the amide bond due to steric hindrance from the ortho-methyl group. In related structures, XRD has been used to confirm the geometry of the hydrazide moiety and to analyze intermolecular contacts in the crystal. mdpi.com The data obtained from XRD can be used to validate and refine computational models of the molecular structure.

Other Spectroscopic and Analytical Techniques for Structural Confirmation

In addition to NMR and XRD, other spectroscopic and analytical techniques are employed to confirm the structure and purity of this compound and its analogs. These include:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For this compound, the strong absorption band corresponding to the carbonyl (C=O) stretching vibration is a key diagnostic feature. Its position can provide information about the electronic environment and potential for hydrogen bonding.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, providing further confirmation of its empirical and molecular formula.

These techniques, when used in combination, provide a comprehensive and unambiguous characterization of the structure of this compound and its analogs. researchgate.net

Conformational Dynamics and Barriers to Rotation

The conformational flexibility of this compound is a critical aspect of its molecular behavior, influencing its physical properties and interactions. The primary modes of conformational change involve rotation around key single bonds within the molecule. These rotations are not entirely free but are hindered by energy barriers arising from steric and electronic effects. The study of these dynamics provides valuable insights into the molecule's preferred shapes and the energy required to transition between them.

Hindered Rotation about C(sp2)-C(aryl) Bonds

Rotation around the single bond connecting the carbonyl carbon (C(sp2)) and the aryl ring is a significant contributor to the conformational landscape of this compound. This rotation is subject to steric hindrance, primarily from the ortho-methyl group on the benzene (B151609) ring and the N,N-dimethylamino group. The presence of the ortho-methyl group, in particular, creates a substantial steric clash with the carbonyl oxygen and the N-methyl groups as the ring rotates. This steric repulsion leads to a significant energy barrier for this rotational process.

Computational studies on analogous N,N-dimethylbenzamides indicate that the preferred conformation involves a non-planar arrangement where the amide group is twisted out of the plane of the aromatic ring to alleviate these steric interactions. The magnitude of this rotational barrier is influenced by the size and nature of the substituents on both the aryl ring and the amide nitrogen.

Rotational Barriers around Amide C-N Bonds

The carbon-nitrogen (C-N) bond in the amide group of this compound exhibits partial double bond character due to resonance. This delocalization of electrons between the carbonyl oxygen, the carbonyl carbon, and the nitrogen atom restricts free rotation around the C-N bond. researchgate.net This restricted rotation gives rise to a significant rotational barrier, which can often be measured using techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy. nih.gov

In N,N-disubstituted amides, this hindered rotation can lead to the existence of distinct rotational isomers (rotamers), though in the case of this compound, the two methyl groups on the nitrogen are chemically equivalent, simplifying the NMR spectrum at room temperature. However, the energy barrier to rotation remains a key characteristic of the molecule's dynamics. Studies on similar N,N-dimethyl amides have shown that the rotational barrier around the C-N bond is typically in the range of 15-20 kcal/mol. nih.gov

Influence of Steric and Electronic Factors on Conformation

Electronic factors also play a role. The electron-donating nature of the methyl groups on the nitrogen atom and the benzene ring can influence the electron density distribution within the molecule, which in turn can affect the bond lengths, bond angles, and rotational barriers. For instance, increased electron density on the nitrogen atom can enhance the double bond character of the C-N amide bond, thereby increasing the barrier to rotation.

Intermolecular Interactions and Crystal Engineering

In the solid state, the arrangement of this compound molecules is governed by a variety of intermolecular interactions. These interactions dictate the crystal packing and ultimately the macroscopic properties of the crystalline material. The field of crystal engineering seeks to understand and control these interactions to design materials with desired properties.

Analysis of Hydrogen Bonding Networks in Solid State

As this compound lacks conventional hydrogen bond donors (like N-H or O-H groups), it cannot form strong, classical hydrogen bonds. However, in the solid state, weak C-H···O hydrogen bonds can play a significant role in stabilizing the crystal lattice. researchgate.net In these interactions, a weakly acidic hydrogen atom attached to a carbon atom (such as those on the methyl groups or the aromatic ring) can interact with the electronegative oxygen atom of the carbonyl group of a neighboring molecule.

Weak Non-Covalent Interactions (e.g., N-H...π, C-H...π)

In addition to weak hydrogen bonds, other non-covalent interactions contribute to the stability of the crystal structure of this compound. These include C-H···π interactions, where a C-H bond from one molecule interacts with the π-electron cloud of the aromatic ring of another molecule. researchgate.net These interactions are important in directing the stacking of the aromatic rings in the crystal lattice.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in predicting a range of molecular properties of N,N,2-trimethylbenzamide, from its response to external fields to its dynamic conformational behavior.

Prediction of Magnetic Shielding and Electric Field Gradients

Quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, are employed to predict the magnetic shielding tensors and electric field gradients at the atomic nuclei of this compound. arxiv.org These calculations are fundamental to interpreting Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) spectra, respectively. The predicted magnetic shielding provides information about the local electronic environment of each nucleus, which is highly sensitive to the molecular conformation and intermolecular interactions.

Conformational Energy Landscapes and Isomerization Barriers

The presence of the N,N-dimethylamino group and the ortho-methyl group on the benzoyl moiety of this compound gives rise to a complex conformational energy landscape. Rotation around the C(O)-N and C(aryl)-C(O) bonds is subject to steric hindrance and electronic effects. Computational methods are used to map this landscape by calculating the energy of the molecule as a function of these dihedral angles. This allows for the identification of stable conformers (local minima) and the transition states that connect them.

For structurally similar ortho-disubstituted benzamidines, DFT calculations have been used to explore the rotational barriers. beilstein-journals.org These studies reveal that factors such as protonation can significantly modulate the energy barriers for C-N bond rotation. beilstein-journals.org Enhanced-sampling molecular dynamics simulations can also be employed to explore complex energy landscapes and characterize sparsely populated conformations. nih.gov

Estimation of Free Enthalpies of Activation

Theoretical calculations can provide quantitative estimates of the free enthalpies of activation (ΔG‡) for conformational changes, such as the rotation around the amide bond. This is crucial for understanding the dynamics of the molecule. The activation enthalpy for isomerization can be determined from the calculated energy difference between the ground state and the transition state, with corrections for zero-point vibrational energy and thermal contributions. For related systems, these computational approaches have been shown to be in good agreement with experimental data obtained from dynamic NMR spectroscopy. beilstein-journals.org

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving this compound.

Elucidating Reaction Intermediates and Transition States

By mapping the potential energy surface of a reaction, computational chemistry can identify the structures of transient intermediates and transition states. mdpi.com This information is often difficult to obtain experimentally. For reactions involving this compound, such as hydrolysis or reactions at the aromatic ring, computational modeling can provide detailed geometric and electronic structures of all species along the reaction coordinate. For instance, in the study of related cycloaddition reactions, DFT calculations have been successful in optimizing the geometries of transition states and confirming them through frequency analysis and Intrinsic Reaction Coordinate (IRC) calculations. mdpi.com

Solvation Models and Molecular Interactions

The study of solvation is critical to understanding the behavior of molecules in solution. Computational models provide a powerful lens through which to examine the intricate dance between solute and solvent molecules. For benzamide (B126) systems, including this compound, these models offer insights into solubility, reactivity, and conformational stability.

Geometric Flow Solvation Models for Benzamide Systems

Implicit solvent models are a computationally efficient method for studying molecular solvation by representing the solvent as a continuous medium rather than individual molecules. nih.gov The accuracy of these models is highly dependent on the geometric description of the boundary, or interface, between the solute and the solvent. nih.gov

A sophisticated approach to defining this interface is the differential geometry-based geometric flow solvation model. nih.govnih.gov This model establishes a smooth dielectric interface profile at the solute-solvent boundary in a thermodynamically self-consistent manner. nih.govnih.gov Unlike models that assume a sharp divide, the geometric flow model allows for a more realistic, gradual transition of dielectric properties from the solute to the bulk solvent. nih.gov

The model's parameters are key to its accuracy and include:

Solute/solvent dielectric coefficients nih.govnih.gov

Solvent pressure on the solute nih.govnih.gov

Microscopic surface tension nih.govnih.gov

Solvent density nih.govnih.gov

Molecular force-field parameters nih.govnih.gov

| Parameter | Description |

|---|---|

| Hydrodynamic Pressure | Represents the pressure exerted by the solvent on the solute molecule. |

| Microscopic Surface Tension | Reflects the energy required to create the solute-solvent interface. |

| Force-Fields | Sets of parameters (e.g., AM1-BCCv1/ZAP-9, OPLS-AA) that define the potential energy of the system. cas.cn |

Understanding Solute-Solvent Interface Profiles

The solute-solvent interface is not a simple, static boundary. Its nature is dictated by the complex interplay of intermolecular forces. The geometric flow solvation model provides a framework for understanding this interface by coupling polar and nonpolar free energy functionals through a characteristic function that describes a smooth dielectric profile. nih.govcas.cn

This smooth interface is a more physically realistic representation than the sharp interfaces used in many other implicit solvent models. nih.gov The shape and properties of this interface are determined through an energy minimization process, reflecting the most thermodynamically favorable arrangement of the solvent around the solute.

For benzamide molecules, the specific chemical features—the aromatic ring, the carbonyl group, and the amine substituents—all contribute to the solute-solvent interactions that shape this interface. The affinity of benzamide for different solvents, which can be theoretically determined, provides insight into the energetics of these interactions. mdpi.com For example, quantum chemistry computations have been used to predict the affinity of benzamide for various solvents, which in turn influences the solute-solvent interface profile and solubility. mdpi.com

The study of how the interface profile changes with different solvents or with modifications to the benzamide structure (like the methyl groups in this compound) is crucial for predicting solubility and other physicochemical properties. While the geometric flow model offers a sophisticated geometric and physical description of this interface, the observed discrepancies for benzamides highlight the ongoing challenge of accurately capturing all the subtle but significant solute-solvent interactions at a computational level. nih.gov

Applications in Advanced Materials Science and Organic Synthesis

Role as Intermediates in Complex Molecule Construction

The strategic positioning of the N,N-dimethylamide group in N,N,2-trimethylbenzamide allows it to function as a powerful directing group in organic synthesis, most notably in directed ortho metalation (DoM) reactions. This strategy provides a reliable method for the regioselective functionalization of the aromatic ring, paving the way for the synthesis of intricate molecular structures.

Synthesis of Polycyclic Heterocycles (e.g., Isoquinolin-1-ones)

The construction of polycyclic nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. While direct synthesis of isoquinolin-1-ones from this compound is not extensively documented, its role as a precursor can be logically inferred through established synthetic methodologies involving related benzamides. The amide functionality can act as a directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the ortho position (the 6-position) by strong bases like organolithium reagents. This ortho-lithiated intermediate is a potent nucleophile that can react with various electrophiles to introduce functionalities necessary for subsequent cyclization.

For instance, the reaction of the ortho-lithiated this compound with an appropriate aldehyde or ketone would yield a secondary or tertiary alcohol. Subsequent intramolecular cyclization, often acid-catalyzed, would lead to the formation of the isoquinolin-1-one core. While specific examples with this compound are not prevalent in the literature, the synthesis of isoquinoline-1,3(2H,4H)-diones from N-alkyl-N-methacryloyl benzamides through radical cyclization showcases the utility of benzamide (B126) derivatives in constructing such heterocyclic systems researchgate.net. Furthermore, controlled photochemical synthesis of substituted isoquinoline-1,3,4(2H)-triones from o-alkynylated benzamides highlights the versatility of benzamide precursors in accessing complex heterocyclic scaffolds nih.gov.

A plausible synthetic pathway is outlined below:

| Step | Reaction | Intermediate/Product |

| 1 | Directed ortho metalation of this compound | Ortho-lithiated this compound |

| 2 | Reaction with an electrophile (e.g., an aldehyde) | Substituted benzamide with a hydroxyl group |

| 3 | Intramolecular cyclization | Isoquinolin-1-one derivative |

Precursors for Derivatized Benzamides

The ability to regioselectively functionalize the aromatic ring of this compound via directed ortho metalation makes it an excellent precursor for a wide array of derivatized benzamides uwindsor.caharvard.edu. The ortho-lithiated species can react with a diverse range of electrophiles, allowing for the introduction of various substituents at the 6-position. This method offers a significant advantage over traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers.

The following table summarizes some of the potential derivatizations of this compound through this methodology:

| Electrophile | Introduced Substituent | Product Class |

| Alkyl halides | Alkyl group | 2,6-Disubstituted benzamides |

| Aldehydes/Ketones | Hydroxyalkyl group | Functionalized benzamides |

| Carbon dioxide | Carboxylic acid | Phthalamic acid derivatives |

| Iodine | Iodo group | Halogenated benzamides |

| Disulfides | Thioether group | Sulfur-containing benzamides |

These derivatized benzamides can serve as valuable intermediates for the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Potential in Catalytic Material Development

The development of novel catalytic materials is crucial for advancing chemical synthesis and industrial processes. While the direct application of this compound in catalysis is not widely reported, its structural motifs suggest potential for its incorporation into more complex catalytic architectures.

Incorporation into Catalytic Architectures

The amide functionality in this compound possesses coordinating properties that could be exploited in the design of ligands for transition metal catalysis. The oxygen and nitrogen atoms of the amide group can act as Lewis basic sites, enabling coordination to a metal center. By strategically modifying the benzamide structure, for instance, through the introduction of other donor atoms via ortho-functionalization, it is possible to design bidentate or polydentate ligands.

For example, chiral N,N'-dioxide ligands, which share the amide-like coordination motif, have been successfully employed in asymmetric catalysis rsc.org. These ligands coordinate to metal ions to create a chiral environment, enabling high levels of stereocontrol in various reactions. Similarly, N-heterocyclic carbene (NHC) ligands, often featuring amide or amine functionalities in their backbone, are widely used in transition-metal catalysis due to their strong σ-donating properties researchgate.netmdpi.com. While no specific examples of this compound-derived ligands are prominent, the fundamental principles of ligand design suggest its potential as a scaffold for developing new catalytic systems.

Advanced Synthetic Reagents

The utility of this compound extends to its role as an advanced synthetic reagent, primarily leveraging the power of directed ortho metalation to achieve highly regioselective C-H activation. This capability allows for the precise and efficient construction of complex organic molecules, a hallmark of modern synthetic chemistry.

The ortho-lithiated intermediate generated from this compound serves as a powerful and site-specific nucleophile. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control, avoiding the need for protecting groups or the generation of isomeric mixtures that can complicate traditional synthetic routes. This targeted reactivity makes this compound a valuable tool for chemists engaged in the synthesis of complex natural products, pharmaceuticals, and novel materials. The ability to perform C-H activation at a specific position on an aromatic ring is a significant advancement in synthetic methodology, and this compound is a prime example of a reagent that facilitates this powerful transformation.

Future Directions in N,n,2 Trimethylbenzamide Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of amides is one of the most frequently performed reactions in the chemical industry, yet traditional methods often rely on stoichiometric coupling reagents that generate significant waste, presenting a major challenge for green chemistry. rsc.orgnih.govrsc.org Future research on N,N,2-trimethylbenzamide should prioritize the development of synthetic routes that are both efficient and environmentally benign.

A primary focus will be the exploration of biocatalytic methods. rsc.org The use of enzymes, such as members of the lipase (B570770) family or engineered amide bond synthetases, offers a powerful alternative to conventional synthesis. semanticscholar.orgnih.gov These biocatalysts operate in aqueous media under mild conditions, avoiding the need for hazardous reagents and solvents. researchgate.netacs.org Research could focus on identifying or engineering an enzyme capable of accommodating the sterically demanding 2-methylbenzoic acid and dimethylamine (B145610) substrates. Strategies may involve ATP-dependent enzymes that activate the carboxylic acid via an acylphosphate or acyl-adenylate intermediate. semanticscholar.orgacs.orgchemrxiv.org

Another promising direction is the development of new catalytic protocols that avoid stoichiometric activators altogether. This could involve direct amidation reactions catalyzed by transition metals or organocatalysts, designed to have a low environmental impact. The use of greener, safer solvents like cyclopentyl methyl ether (CPME) or deep eutectic solvents could further enhance the sustainability of the synthesis. nih.govnih.gov

| Parameter | Traditional Route (Acyl Chloride) | Future Sustainable Route (Biocatalytic) |

|---|---|---|

| Starting Materials | 2-Methylbenzoic acid, Thionyl chloride, Dimethylamine | 2-Methylbenzoic acid, Dimethylamine |

| Activating Agent | Thionyl chloride (stoichiometric) | Enzyme (catalytic), ATP (catalytic with recycling) chemrxiv.org |

| Solvent | Dichloromethane, Toluene (volatile organics) | Aqueous buffer acs.org |

| Byproducts/Waste | HCl, SO₂, Stoichiometric salts | Water, Denatured enzyme (minimal) |

| Atom Economy | Low | High |

| Reaction Conditions | Often harsh (heating required) | Mild (ambient temperature and pressure) |

Exploration of New Catalytic Applications

The unique steric and electronic properties of this compound make it an intriguing candidate for applications in catalysis, either as a ligand for a metal center or as a directing group.

The significant steric bulk resulting from the combination of the N,N-dimethyl groups and the ortho-methyl substituent could be exploited in catalyst design. As a ligand, this compound could coordinate to a transition metal, creating a sterically hindered environment that influences the selectivity of a catalytic reaction. mdpi.com For instance, in cross-coupling reactions, such a ligand could promote reductive elimination or control substrate approach, potentially leading to high diastereoselectivity or enantioselectivity in asymmetric catalysis. mdpi.comacs.org

Furthermore, the N,N-dialkyl benzamide (B126) moiety is a known directing group for C-H functionalization reactions. nih.gov Future work could explore how the ortho-methyl group in this compound modifies this directing-group capability. It could enhance selectivity for functionalization at the less hindered C6 ortho position or potentially alter the reaction mechanism. rsc.org Research into nickel-catalyzed C-H alkylation or arylation using this modified directing group could provide novel pathways to complex aromatic structures. researchgate.net

Advanced Computational Studies of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting and rationalizing the behavior of molecules. For this compound, computational studies can offer profound insights into its structure, reactivity, and potential catalytic performance, guiding experimental efforts.

A key structural feature of this molecule is the significant steric clash between the ortho-methyl group and the N,N-dimethylamide group. This is expected to result in a high energy barrier to rotation around both the aryl-carbonyl (C-C) bond and the amide (C-N) bond. bas.bg DFT calculations can be employed to precisely quantify these rotational barriers and map the molecule's conformational energy landscape. mdpi.comnih.govnih.gov This information is crucial for understanding how the molecule might orient itself when acting as a ligand or directing group.

Should this compound be investigated as a ligand, computational modeling can predict the geometry and stability of the resulting metal complexes. More advanced studies could map out the entire catalytic cycle for a proposed reaction, calculating the energies of transition states to predict reaction rates and selectivity. rsc.org Similarly, if its role as a directing group is explored, DFT can be used to analyze the stability of the key cyclometalated intermediate and rationalize observed regioselectivity. acs.orgnih.gov

Integration with Emerging Research Methodologies

The intersection of automated synthesis, flow chemistry, and machine learning is rapidly transforming chemical research. beilstein-journals.org Applying these methodologies to this compound could dramatically accelerate the discovery and optimization of its synthesis and applications.

Automated flow chemistry platforms are ideal for the high-throughput optimization of reaction conditions. nih.govsyrris.comamidetech.com Such a system could be used to rapidly screen catalysts, solvents, temperatures, and reagent ratios for the synthesis of this compound, identifying optimal conditions with minimal material consumption. nih.gov Furthermore, these platforms can be used to generate libraries of related compounds for structure-activity relationship studies, for example, by varying substituents on the aromatic ring. acs.org

Pairing automated experimentation with machine learning (ML) algorithms offers a path to intelligent and efficient process optimization. rsc.orgrsc.org An ML model could be trained on a dataset of reaction outcomes to predict yields or selectivity. aiche.orgresearchgate.net The algorithm could then guide subsequent experiments, exploring the parameter space more effectively than traditional methods to discover novel high-performance catalytic systems involving this compound. beilstein-journals.orgrsc.org This data-driven approach minimizes the number of required experiments, saving time and resources. chemistryworld.com

| Phase | Action | Tools & Methods | Objective |

|---|---|---|---|

| 1. Data Generation | Perform an initial set of experiments based on a Design of Experiments (DoE) approach. | Automated flow reactor, High-throughput experimentation (HTE) platform. beilstein-journals.org | Create a small, diverse dataset of reaction outcomes (yield, selectivity). |

| 2. Model Training | Train a machine learning algorithm (e.g., Gaussian Process, Random Forest) on the initial dataset. | Python libraries (scikit-learn), Specialized chemical ML software. | Build a predictive model that correlates reaction parameters with outcomes. aiche.org |

| 3. Prediction & Suggestion | Use the trained model to predict the outcomes for thousands of untested conditions. | Bayesian optimization algorithm. beilstein-journals.org | Identify the most promising set of new experimental conditions to perform. |

| 4. Iterative Experimentation | Conduct the experiments suggested by the algorithm and add the new results to the dataset. | Automated flow reactor. | Refine the model's accuracy and explore the reaction space efficiently. |

| 5. Optimization | Repeat phases 2-4 until the model converges on an optimal set of conditions. | ML platform and automated hardware. | Discover a high-yield, highly selective process with minimal experimentation. rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.